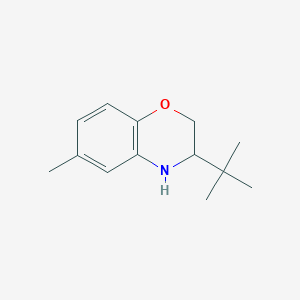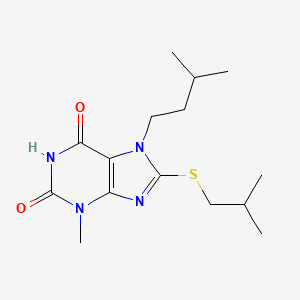
8-(isobutylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(isobutylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as IBU, is a chemical compound that belongs to the class of purine analogues. It has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, organic synthesis, and pharmaceuticals. The purpose of
Aplicaciones Científicas De Investigación
Purine Alkaloids from Marine Sources
Research on purine alkaloids isolated from the South China Sea gorgonian Subergorgia suberosa identified new compounds with weak cytotoxicity towards human cancer cell lines. These findings suggest that purine derivatives could have applications in cancer research, particularly in identifying novel cytotoxic agents (Qi, Zhang, & Huang, 2008).
Neuropharmacological Applications
Studies on 8-aminoalkyl derivatives of purine-2,6-dione have explored their affinity for serotonin receptors, revealing potential as psychotropic agents. These compounds displayed antidepressant and anxiolytic properties in animal models, indicating their relevance in neuropharmacological research (Chłoń-Rzepa et al., 2013).
Antiviral Research
The synthesis and evaluation of acyclic purine phosphonate analogues as antiviral agents against a range of viruses including HSV-1, HSV-2, HCMV, R-MuLV, and HIV-1 have been conducted. This research highlights the importance of purine derivatives in the development of new antiviral therapies (Kim et al., 1990).
Impurity Characterization in Pharmaceutical Compounds
The characterization of impurities present in 8-chlorotheophylline, a compound structurally related to purines, underscores the significance of purine derivatives in pharmaceutical quality control and drug development (Desai, Patel, & Gabhe, 2011).
Interaction Patterns in Pharmaceutically Relevant Polymorphs
A study on the topology of interactions in polymorphs of methylxanthines (including caffeine and theophylline) provided insights into the therapeutic potential and interaction mechanisms of purine derivatives, which could inform the design of drugs targeting specific molecular receptors (Latosinska et al., 2014).
Propiedades
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-9(2)6-7-19-11-12(16-15(19)22-8-10(3)4)18(5)14(21)17-13(11)20/h9-10H,6-8H2,1-5H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQFJOZKKPWOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dibromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2707312.png)

![2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2707315.png)
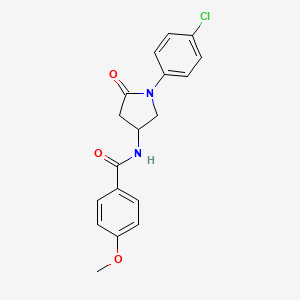
![2-cyclohexyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2707317.png)
![1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2707318.png)
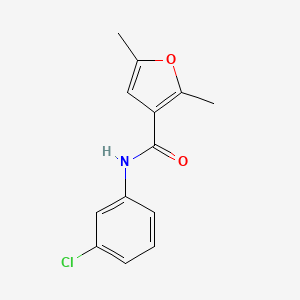
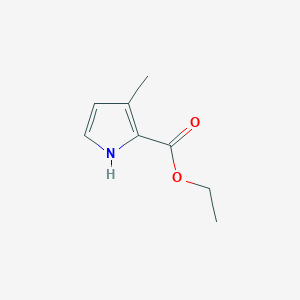
![1-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one](/img/structure/B2707325.png)
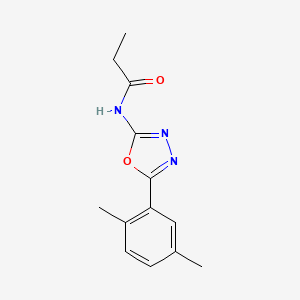
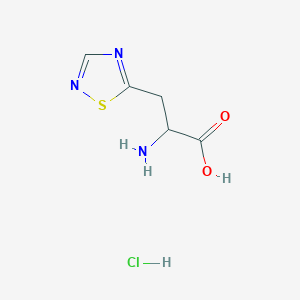
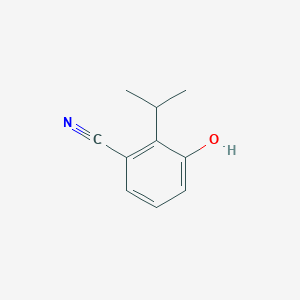
![1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene](/img/structure/B2707333.png)
